molecular formula C6H11ClN2O3 B2487243 (3-Oxopiperazin-1-yl)acetic acid hydrochloride CAS No. 2060053-75-8

(3-Oxopiperazin-1-yl)acetic acid hydrochloride

Cat. No. B2487243
CAS RN: 2060053-75-8
M. Wt: 194.62
InChI Key: LFMCZQKUXZUAFX-UHFFFAOYSA-N
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Description

Oxopiperazine derivatives, including (3-Oxopiperazin-1-yl)acetic acid hydrochloride, are of significant interest in medicinal chemistry due to their role as potent inhibitors in various biological activities. These compounds are explored for their potential in treating thrombotic diseases and as part of the clinical trials for new therapeutic agents (Kitamura et al., 2001).

Synthesis Analysis

The synthesis of oxopiperazine derivatives involves complex organic reactions, including the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, leading to novel annelated 2-oxopiperazines (Svetlana et al., 2015). Additionally, the highly diastereoselective Staudinger reaction has been used to synthesize enantiopure fused oxopiperazino-β-lactams, which are closely related to the compound (Viso et al., 2006).

Molecular Structure Analysis

The molecular structure of oxopiperazine derivatives is characterized by their cyclic nature, incorporating both amide and ester functionalities, which contribute to their biological activity. The conformational analysis of beta-pseudopeptide foldamers, for example, provides insights into the structural properties that make oxopiperazine derivatives suitable for biological applications (Luppi et al., 2004).

Chemical Reactions and Properties

Oxopiperazine derivatives engage in various chemical reactions, such as the Staudinger reaction, to produce compounds with significant biological properties. The chemical versatility of these compounds is evident in their ability to undergo modifications leading to a wide range of biological activities (Viso et al., 2006).

Physical Properties Analysis

The physical properties of oxopiperazine derivatives, such as solubility and crystalline structure, are crucial for their pharmacokinetic profiles and biological efficacy. Detailed structural studies, including X-ray diffraction, offer valuable information on the solid-state properties of these compounds (Gao et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of oxopiperazine derivatives are influenced by their molecular structure. Studies focusing on the synthesis and characterization of these compounds provide insights into their reactivity and potential chemical modifications for therapeutic use (Limbach et al., 2009).

Scientific Research Applications

1. Potential in Thrombotic Disease Treatment

A study by Kitamura et al. (2001) explored 2-oxopiperazine derivatives, particularly focusing on their impact on platelet aggregation and bleeding time. One compound, 2-[(3S)-4-[2-[(4-guanidinobenzoyl)amino]acetyl]-3-[3-[(4-guanidinobenzoyl)amino]propyl]-2-oxopiperazinyl]acetic acid, showed promising results in preventing arterial thrombus formation, suggesting potential clinical applications in thrombotic diseases.

2. Novel Synthesis Techniques

Research conducted by Svetlana et al. (2015) involved the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, leading to the synthesis of novel methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido (1, 2-a) pyrazine-9-carboxylates, highlighting a new method for creating heterocyclic systems.

3. Development of Non-Peptide Glycoprotein IIb-IIIa Antagonists

Sugihara et al. (1998) investigated non-peptide glycoprotein IIb-IIIa antagonists that incorporate the Asp fragment and exhibit platelet aggregation inhibition. This research presents significant implications in developing treatments for arterial thrombotic diseases.

4. Pharmacodynamics and Pharmacokinetics of GPIIb/IIIa Antagonists

A study by Suzuki et al. (2002) focused on the properties of YM‐57029, a GPIIb/IIIa antagonist, and its prodrug YM128. The research demonstrated the effectiveness of these compounds in inhibiting platelet aggregation, suggesting their potential in treating thromboembolic diseases.

Safety and Hazards

No specific safety data is provided for this compound .

properties

IUPAC Name

2-(3-oxopiperazin-1-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3.ClH/c9-5-3-8(2-1-7-5)4-6(10)11;/h1-4H2,(H,7,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMCZQKUXZUAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2060053-75-8
Record name 2-(3-oxopiperazin-1-yl)acetic acid hydrochloride
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